molecular formula C15H15ClFNO3S2 B2651416 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1706291-22-6

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2651416
CAS No.: 1706291-22-6
M. Wt: 375.86
InChI Key: OANJVAXEBLHNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical research compound featuring a 1,4-thiazepane core scaffold substituted with a 3-chloro-4-fluoro-benzenesulfonyl group and a furan-2-yl moiety. This specific molecular architecture, which incorporates a seven-membered heterocyclic ring containing both sulfur and nitrogen, is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1,4-thiazepane scaffold and its derivatives are recognized as privileged structures in pharmaceutical development . The structural motif of a sulfonyl group attached to a halogenated phenyl ring is a common feature in biologically active molecules and is frequently explored in the design of enzyme inhibitors and receptor ligands . The presence of the furan heterocycle further enhances the compound's potential as a building block for the development of novel therapeutic agents, as furan-containing compounds often exhibit diverse pharmacological profiles . Researchers utilize this chemical entity primarily as a key intermediate in synthetic chemistry programs and for probing biological mechanisms. It is strictly intended for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S2/c16-12-10-11(3-4-13(12)17)23(19,20)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANJVAXEBLHNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-chloro-4-fluoroaniline and furan-2-carbaldehyde. These intermediates undergo a series of reactions, including sulfonylation, cyclization, and thiazepane ring formation, under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The chlorofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the thiazepane and furan rings contribute to the overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related thiazepane derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane (Target) (3-Chloro-4-fluorophenyl)sulfonyl, furan-2-yl Not explicitly provided ~400 (estimated) High lipophilicity due to halogenated aryl; potential for sulfonyl-mediated interactions
BI84209 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl, furan-2-yl C₂₀H₂₁N₃O₂S 367.46 Pyrazole-carbonyl group may enhance solubility and binding to kinase targets
BJ39086 Morpholine-4-sulfonyl, furan-2-yl C₁₃H₂₀N₂O₄S₂ 332.44 Polar morpholine-sulfonyl group improves aqueous solubility
7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,4-thiazepane-1,1-dione Fluorophenyl, cyclopropanecarbonyl, 1,1-dioxo-thiazepane C₂₀H₁₆F₂N₂O₃S 402.41 Dioxo-thiazepane core increases rigidity; fluorinated groups enhance metabolic stability

Physicochemical and Pharmacological Differences

  • Bioactivity : Analogs like BI84209 and BJ39086 lack direct activity data, but structurally related thiazole-hydrazone derivatives (e.g., from ) demonstrate antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities. The target compound’s sulfonyl group may modulate similar effects through distinct mechanisms .

Toxicity and Selectivity

The chloro-fluorophenyl group in the target compound may similarly reduce off-target effects .

Research Implications

Future studies should prioritize synthesizing this compound and evaluating its activity against fungal pathogens (e.g., Candida spp.) and cancer cell lines (e.g., MCF-7), leveraging structural insights from existing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.